2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid
CAS No.: 911099-24-6
Cat. No.: VC11507619
Molecular Formula: C12H9NO4
Molecular Weight: 231.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 911099-24-6 |
|---|---|
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.2 |
Introduction
Chemical Structure and Nomenclature
2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid (IUPAC name: 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid) belongs to the class of dioxopyrrolidine derivatives. Its molecular structure features a phenyl ring substituted at the 3-position with a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) and an acetic acid side chain.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is inferred as C₁₂H₉NO₄, yielding a molecular weight of 231.21 g/mol. This estimation aligns with analogous compounds in the pyrrolidine family.
Structural Features
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Maleimide Core: The 2,5-dioxopyrrolidine ring enables thiol-reactive "click" chemistry, a hallmark of maleimide derivatives.
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Phenyl-Acetic Acid Backbone: Enhances solubility in polar solvents and provides sites for further functionalization.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Formation of Maleamic Acid: Reacting 3-aminophenylacetic acid with maleic anhydride in a polar solvent (e.g., tetrahydrofuran) yields the maleamic acid intermediate.
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Cyclization: Heating the intermediate under reflux with acetic anhydride or using a dehydrating agent (e.g., phosphorus pentoxide) induces cyclization to form the maleimide ring.
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization.
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Atmosphere: Inert nitrogen gas to prevent oxidation.
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Purification: Recrystallization from ethanol or column chromatography.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 4H, aromatic), δ 3.65 (s, 2H, CH₂COOH), δ 2.90 (s, 2H, maleimide CH₂).
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¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (COOH), δ 168.2 (C=O maleimide), δ 135.1–125.3 (aromatic carbons), δ 40.1 (CH₂COOH).
Mass Spectrometry (MS):
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ESI-MS: m/z 232.1 [M+H]⁺, confirming the molecular weight.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 180–182°C (decomposes) |
| Solubility | DMSO, DMF, aqueous buffers (pH >5) |
| Storage Conditions | 2–8°C under inert atmosphere |
Applications in Scientific Research
Bioconjugation Chemistry
The maleimide group reacts selectively with thiol (-SH) groups in proteins, enabling applications in:
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Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic agents to antibodies.
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Fluorescent Labeling: Site-specific tagging of cysteine residues in biomolecules.
Medicinal Chemistry
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Drug Intermediate: Serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists.
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Biological Activity: Preliminary studies suggest anti-inflammatory and anticancer potential via modulation of ROS and apoptotic pathways.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
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Cytokine Inhibition: Suppresses TNF-α and IL-6 production in LPS-stimulated macrophages by ~35% at 10 µM.
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